molecular formula C₃₄H₄₀D₈F₃N₃O₁₀S B1155376 Oxaflumazine-d8 Succinate

Oxaflumazine-d8 Succinate

カタログ番号: B1155376
分子量: 755.87
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxaflumazine-d8 Succinate (CAS: 2732869-05-3) is a deuterated analog of Oxaflumazine Succinate, a phenothiazine derivative used in pharmacological research. Its molecular formula is C34H36D8F3N3O10S, with a molecular weight of 635.765 g/mol . The compound features eight deuterium atoms replacing hydrogen at specific positions, which enhances its utility in metabolic and pharmacokinetic studies by reducing metabolic degradation rates and improving traceability in mass spectrometry .

Key properties include:

  • Structural features: A trifluoromethyl-substituted phenothiazine core linked to a piperazine moiety via a propyl chain, complexed with succinic acid in a 2:1 ratio .
  • Applications: Primarily used as a stable isotopically labeled internal standard in drug development for quantification and metabolic pathway analysis .
  • Regulatory status: Classified as a controlled substance with strict handling requirements and short shelf life, requiring permits or BSL certification for procurement .

特性

分子式

C₃₄H₄₀D₈F₃N₃O₁₀S

分子量

755.87

同義語

Butanedioic Acid, compd. with 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine-d8 (2:1);  Succinic Acid Compd. with 10-[3-[4-(2-m-Dioxan-2-ylethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine-d

製品の起源

United States

類似化合物との比較

Notes and Considerations

Regulatory Compliance : Oxaflumazine-d8 Succinate requires specialized permits and handling due to its controlled status and short shelf life .

Deuteration Advantages : The deuterated form’s stability under metabolic conditions makes it superior for quantifying drug distribution and metabolism in preclinical studies .

Synthesis Challenges: Custom synthesis (made-to-order) and high cost (€14,422.00 per 100 mg) limit accessibility compared to non-deuterated analogs .

Q & A

Q. What analytical techniques are recommended for characterizing the isotopic purity of Oxaflumazine-d8 Succinate?

Isotopic purity is critical for deuterated compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. HRMS confirms molecular mass and deuterium incorporation, while NMR (e.g., 2^2H-NMR) identifies positional deuterium distribution. Validation should follow guidelines for precision, accuracy, and limit of detection, ensuring reproducibility across batches .

Q. How should researchers design a stability study for Oxaflumazine-d8 Succinate under varying storage conditions?

Stability studies require controlled experiments assessing temperature, humidity, and light exposure. Use a factorial design to test interactions between variables (e.g., 25°C/60% RH vs. 40°C/75% RH). Analytical methods like HPLC-UV or LC-MS/MS monitor degradation products. Statistical tools (e.g., ANOVA) identify significant degradation pathways, aligning with ASTM guidelines for pharmaceutical stability testing .

Q. What are the best practices for using Oxaflumazine-d8 Succinate as an internal standard in pharmacokinetic assays?

Ensure structural similarity to the non-deuterated analyte to minimize matrix effects. Validate selectivity, linearity, and recovery in biological matrices (e.g., plasma). Cross-validate with calibration curves spanning expected concentration ranges. Reference standards should be traceable to certified materials, as emphasized in pharmacopeial monographs .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of Oxaflumazine-d8 Succinate to maximize yield and isotopic purity?

Apply a full factorial design to evaluate parameters like reaction time, temperature, and deuterium source concentration. Response surface methodology (RSM) models interactions between variables, identifying optimal conditions. For example, a 33^3 design (27 runs) with factors at low/medium/high levels can map yield and purity trade-offs. Post-hoc ANOVA distinguishes significant factors (e.g., solvent choice impacts crystallization efficiency) .

Q. What methodologies resolve contradictions in reported metabolic half-lives of Oxaflumazine-d8 Succinate across in vitro and in vivo models?

Discrepancies may arise from interspecies enzyme variability or assay conditions. Conduct comparative studies using human hepatocytes and animal models under standardized protocols (e.g., CYP450 inhibition assays). Meta-analyses of existing data with sensitivity analysis can isolate confounding variables (e.g., protein binding differences). Transparent reporting of experimental conditions (pH, incubation time) is critical for cross-study validation .

Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacological activity of Oxaflumazine-d8 Succinate compared to its non-deuterated form?

KIEs alter bond dissociation energies, potentially affecting metabolism and receptor binding. Design head-to-head studies measuring IC50_{50}, EC50_{50}, and metabolic stability (e.g., microsomal t1/2_{1/2}). Use isotopic labeling in mass spectrometry to track deuterium retention in vivo. Advanced computational modeling (e.g., QM/MM simulations) can predict KIEs at specific reaction steps .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in Oxaflumazine-d8 Succinate synthesis?

Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) like isotopic enrichment (>98%) and residual solvents. Use statistical process control (SPC) charts to monitor synthesis consistency. Collaborative inter-laboratory studies can harmonize protocols, reducing variability .

Q. What statistical approaches are suitable for analyzing dose-response data involving Oxaflumazine-d8 Succinate in preclinical models?

Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response relationships. Bootstrap resampling quantifies confidence intervals for EC50_{50} values. For multiplexed assays, mixed-effects models account for intra-experiment variability. Open-source tools like R/Bioconductor ensure reproducibility .

Data Reporting and Reproducibility

Q. How can researchers ensure transparency when publishing datasets on Oxaflumazine-d8 Succinate?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and synthetic protocols in repositories like Zenodo or ChemRxiv. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. Cross-reference analytical data with PubChem entries for structural validation .

Q. What strategies mitigate publication bias in studies investigating Oxaflumazine-d8 Succinate’s therapeutic potential?

Preregister hypotheses and methods on platforms like Open Science Framework (OSF). Report negative results (e.g., lack of efficacy in specific models) to prevent selective publication. Collaborate via consortia to aggregate data from independent labs, enhancing statistical power .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。